(6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol
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Overview
Description
(6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol is an organic compound that features a naphthalene ring substituted with a methoxy group and a pyrrole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 6-methoxy-2-naphthaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthols or pyrrolidines.
Scientific Research Applications
Chemistry
In chemistry, (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of molecules with anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its biological activity and therapeutic potential.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
Mechanism of Action
The mechanism of action of (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthaldehyde: A precursor in the synthesis of (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol.
1-Methyl-1H-pyrrole-2-carbaldehyde: Another precursor used in the synthesis.
Naphthol derivatives: Compounds with similar naphthalene structures but different functional groups.
Uniqueness
This compound is unique due to its combination of a methoxy-substituted naphthalene ring and a methyl-substituted pyrrole ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1443312-01-3 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(6-methoxynaphthalen-2-yl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C17H17NO2/c1-18-9-3-4-16(18)17(19)14-6-5-13-11-15(20-2)8-7-12(13)10-14/h3-11,17,19H,1-2H3 |
InChI Key |
DLHFPJOMNXUKSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC3=C(C=C2)C=C(C=C3)OC)O |
Origin of Product |
United States |
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